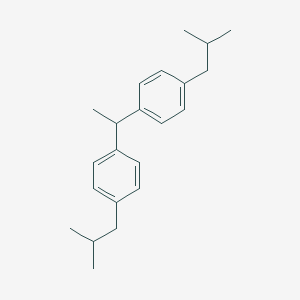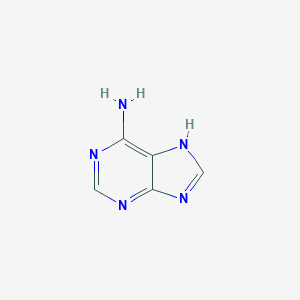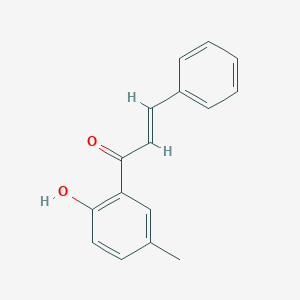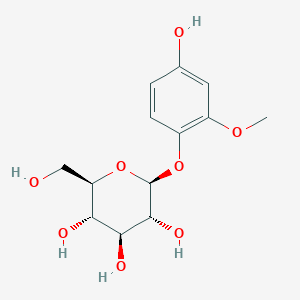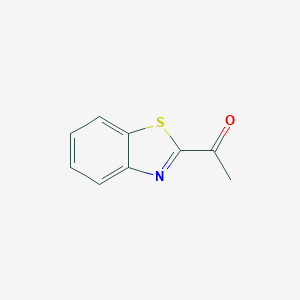![molecular formula C8H18N4 B156034 (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine CAS No. 133859-65-1](/img/structure/B156034.png)
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine, also known as CPP-115, is a compound that has gained attention in the field of neuroscience due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine increases the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity. This leads to a reduction in neuronal excitability and a decrease in seizure activity, anxiety, and drug-seeking behavior.
Effets Biochimiques Et Physiologiques
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to increasing GABA levels in the brain, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in reward and mood regulation. (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has also been shown to increase the expression of genes involved in GABA synthesis and transport, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine is its selectivity for GABA-AT, which reduces the risk of off-target effects. (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has also been shown to have good pharmacokinetic properties, with high brain penetration and a long half-life. However, there are also some limitations to using (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine in lab experiments. For example, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine. One area of interest is the potential use of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine in the treatment of alcohol use disorder. Preclinical studies have shown that (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine can reduce alcohol consumption and withdrawal symptoms in animal models, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the potential use of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine in the treatment of depression and other mood disorders. Preclinical studies have shown that (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine can increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. Clinical trials are currently underway to evaluate its efficacy in humans. Finally, there is also interest in developing more water-soluble analogs of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine to improve its administration in lab experiments and potential clinical use.
In conclusion, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine is a compound with significant potential for the treatment of epilepsy, anxiety, and substance abuse. Its selectivity for GABA-AT and its ability to increase GABA levels in the brain make it a promising therapeutic agent. However, further research is needed to fully understand its safety and efficacy in humans and to explore its potential use in other neurological and psychiatric disorders.
Méthodes De Synthèse
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine can be synthesized using a multistep process that involves the reaction of 1,2-diaminocyclohexane with various reagents to form the final product. The synthesis of (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been described in detail in several research articles, and the process has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been studied extensively in preclinical models of epilepsy, anxiety, and substance abuse. In animal models of epilepsy, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to increase GABA levels in the brain and reduce seizure activity. In animal models of anxiety, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to reduce anxiety-like behavior and increase GABA levels in the amygdala, a brain region involved in fear and anxiety. In preclinical models of substance abuse, (4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Propriétés
Numéro CAS |
133859-65-1 |
|---|---|
Nom du produit |
(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine |
Formule moléculaire |
C8H18N4 |
Poids moléculaire |
170.26 g/mol |
Nom IUPAC |
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C8H18N4/c1-11-5-3-10-8-7(11)9-4-6-12(8)2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
JEHKIJFTWLWGDO-HTQZYQBOSA-N |
SMILES isomérique |
CN1CCN[C@H]2[C@@H]1NCCN2C |
SMILES |
CN1CCNC2C1NCCN2C |
SMILES canonique |
CN1CCNC2C1NCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



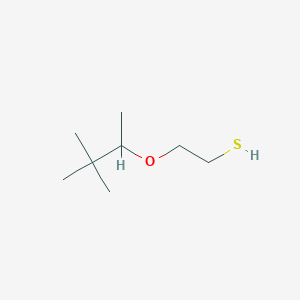

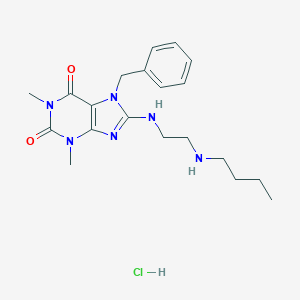



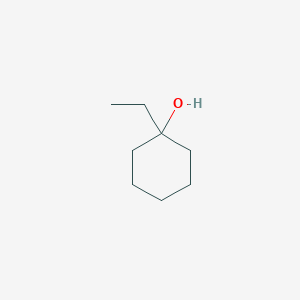
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)
